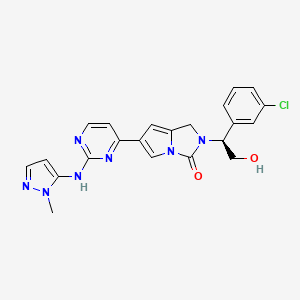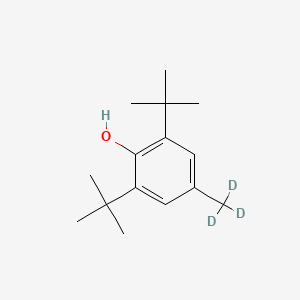
2,6-DI-Tert-butyl-4-methyl-D3-phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butylated hydroxytoluene-d3 is a deuterated form of butylated hydroxytoluene, a lipophilic organic compound that is chemically a derivative of phenol. It is widely recognized for its antioxidant properties, which make it useful in preventing free radical-mediated oxidation in various materials, including foods, cosmetics, and industrial products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Butylated hydroxytoluene-d3 can be synthesized through the reaction of p-cresol (4-methylphenol) with isobutylene (2-methylpropene), catalyzed by sulfuric acid. The reaction proceeds as follows:
CH3(C6H4)OH+2CH2=C(CH3)2→((CH3)3C)2CH3C6H2OH
Alternatively, butylated hydroxytoluene-d3 can be prepared from 2,6-di-tert-butylphenol by hydroxymethylation or aminomethylation .
Industrial Production Methods
In industrial settings, butylated hydroxytoluene-d3 is produced using large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize yield and purity. The product is then purified through distillation or recrystallization techniques to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Butylated hydroxytoluene-d3 undergoes several types of chemical reactions, including:
Oxidation: It acts as a terminating agent that suppresses autoxidation by converting peroxy radicals to hydroperoxides.
Reduction: It can be reduced under specific conditions to form various derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the tert-butyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen or air, often in the presence of a catalyst such as manganese dioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) are employed.
Major Products Formed
Oxidation: Hydroperoxides and other oxidized derivatives.
Reduction: Various reduced forms of butylated hydroxytoluene-d3.
Substitution: Halogenated or nitrated derivatives of butylated hydroxytoluene-d3.
Aplicaciones Científicas De Investigación
Butylated hydroxytoluene-d3 has a wide range of applications in scientific research:
Mecanismo De Acción
Butylated hydroxytoluene-d3 primarily acts as an antioxidant by scavenging free radicals and terminating the chain reactions that lead to oxidative degradation. It mimics the action of vitamin E by converting peroxy radicals to hydroperoxides, thereby preventing further oxidation . The molecular targets include reactive oxygen species and other free radicals, which are neutralized through this mechanism .
Comparación Con Compuestos Similares
Similar Compounds
Butylated hydroxyanisole (BHA): Another synthetic antioxidant used in similar applications.
Tert-butylhydroquinone (TBHQ): A phenolic antioxidant with similar properties.
Propyl gallate: An ester formed from gallic acid, used as an antioxidant.
Uniqueness
Butylated hydroxytoluene-d3 is unique due to its deuterated form, which makes it particularly useful in research involving isotopic labeling and tracing. This allows for more precise studies of metabolic pathways and the behavior of antioxidants in biological systems .
Propiedades
Fórmula molecular |
C15H24O |
|---|---|
Peso molecular |
223.37 g/mol |
Nombre IUPAC |
2,6-ditert-butyl-4-(trideuteriomethyl)phenol |
InChI |
InChI=1S/C15H24O/c1-10-8-11(14(2,3)4)13(16)12(9-10)15(5,6)7/h8-9,16H,1-7H3/i1D3 |
Clave InChI |
NLZUEZXRPGMBCV-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
SMILES canónico |
CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B15141578.png)

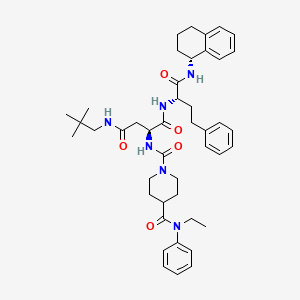

![4-[[6-fluoro-4-hydroxy-8-(methylamino)-2-oxo-1H-quinoline-3-carbonyl]amino]benzoic acid](/img/structure/B15141609.png)
![2-(dimethylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B15141611.png)
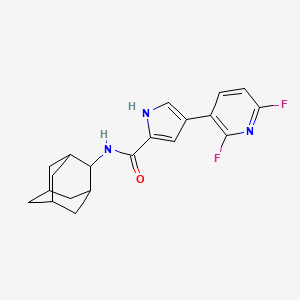
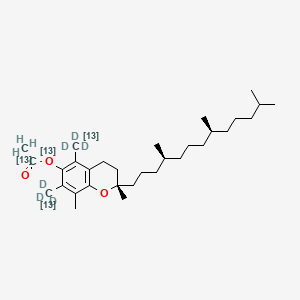
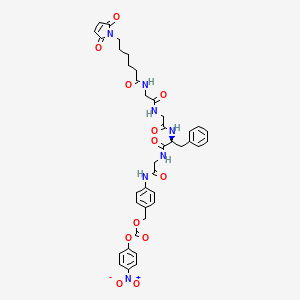
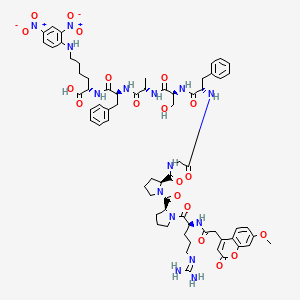
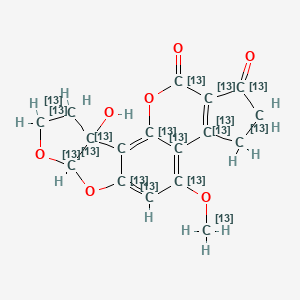
![[DAla4] Substance P (4-11)](/img/structure/B15141634.png)
